molecular formula C10H10OS B7813665 3-(4-Methylsulfanylphenyl)prop-2-yn-1-ol

3-(4-Methylsulfanylphenyl)prop-2-yn-1-ol

Cat. No.: B7813665
M. Wt: 178.25 g/mol
InChI Key: DBIJCILQQHERCZ-UHFFFAOYSA-N
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Description

3-(4-Methylsulfanylphenyl)prop-2-yn-1-ol is an organic compound characterized by a phenyl ring substituted with a methylsulfanyl group and a prop-2-yn-1-ol moiety

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-methylthiophenol and propargyl alcohol.

  • Reaction Conditions: The reaction involves a nucleophilic substitution where the propargyl alcohol attacks the electrophilic carbon of the methylsulfanylphenyl group under basic conditions.

Industrial Production Methods:

  • Scale-Up: Industrial production involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts and controlled reaction environments to ensure consistency and efficiency.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the methylsulfanyl group to a sulfoxide or sulfone.

  • Reduction: Reduction reactions can reduce the propargyl group to an alkyne or alkene.

  • Substitution: Substitution reactions can replace the methylsulfanyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide).

Major Products Formed:

  • Oxidation Products: 3-(4-Methylsulfinylphenyl)prop-2-yn-1-ol and 3-(4-Methylsulfonylphenyl)prop-2-yn-1-ol.

  • Reduction Products: 3-(4-Methylsulfanylphenyl)ethanol and 3-(4-Methylsulfanylphenyl)ethene.

  • Substitution Products: Various halogenated derivatives and other functionalized phenyl compounds.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand the interaction of sulfur-containing compounds with biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-(4-Methylsulfanylphenyl)prop-2-yn-1-ol exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

  • 4-(4-Methylsulfanylphenyl)but-3-en-2-one: A structurally related compound with different functional groups.

  • (2S)-2-amino-3-(4-methylsulfanylphenyl)propanoic acid: Another sulfur-containing compound with potential biological activity.

Properties

IUPAC Name

3-(4-methylsulfanylphenyl)prop-2-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10OS/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7,11H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIJCILQQHERCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C#CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a degassed solution of 4-bromothioanisole (10.15 g, 50.0 mmol) in tetrahydrofuran (50 mL) were in the following order added: copper(I) iodide (286 mg, 1.5 mmol), tetrakis(triphenylphosphine)palladium (1.73 g, 1.5 mmol), and 1,8-diazabicyclo[5.4.0]undec-7-ene (9.05 mL, 60.0 mmol). The resulting mixture was degassed one more time and a solution of propargyl alcohol (3.5 mL, 60.0 mmol) in tetrahydrofuran (5 mL) was added over period of 10 min. The reaction mixture was slowly heated up to 50° C. and then stirred at this temperature over night (˜20 h). The mixture was diluted with ether (350 mL) and 5% hydrochloric acid (100 mL) was added. The mixture was filtered and the phases were separated. The aqueous phase was extracted with ether (2×60 mL) and collected ethereal solutions were washed with 1 M hydrochloric acid (30 mL) and saturated aqueous solution of sodium hydrogen carbonate (2×50 mL), dried with anhydrous magnesium sulfate and evaporated in vacuo. The residue was purified by column chromatography (silica gel Fluka 60, chloroform) affording 3-(4-methylsulfanylphenyl)prop-2-yn-1-ol.
Quantity
10.15 g
Type
reactant
Reaction Step One
Quantity
9.05 mL
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
350 mL
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
copper(I) iodide
Quantity
286 mg
Type
catalyst
Reaction Step Six
Quantity
1.73 g
Type
catalyst
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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